molecular formula C19H18N2O4S B2691954 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide CAS No. 667913-41-9

4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2691954
CAS No.: 667913-41-9
M. Wt: 370.42
InChI Key: SFPZBNGKGCJFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide (CAS 667913-41-9) is a synthetic sulfonamide derivative of interest in pharmaceutical and oncological research. This compound features a distinct molecular architecture, with a sulfonamide group linking a pyridinylmethyl moiety and a diphenylether system, which is characteristic of molecules designed to interact with specific enzymatic pockets . Its structural framework is related to a class of compounds investigated as potent dual inhibitors of key cancer signaling pathways, specifically the phosphatidylinositol 3-kinase and the mammalian target of rapamycin (PI3K/mTOR) . The PI3K/AKT/mTOR pathway is critically involved in cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers . Inhibiting both PI3K and mTOR simultaneously is a strategic approach to fully suppress this pathway and overcome feedback mechanisms that can lead to drug resistance . Compounds with this specific sulfonamide scaffold are explored for their ability to induce cell cycle arrest and promote apoptosis in cancer cell lines, providing a valuable tool for understanding tumor biology . Researchers can utilize this chemical in enzyme inhibition assays, cell-based anti-proliferation studies, and for investigating the mechanisms of apoptosis. The product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-24-18-7-2-3-8-19(18)25-16-9-11-17(12-10-16)26(22,23)21-14-15-6-4-5-13-20-15/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPZBNGKGCJFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with pyridine-2-carboxaldehyde to form an intermediate, which is then reacted with benzene-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(2-hydroxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide, while reduction of the sulfonamide group can produce 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-amine .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The methoxyphenoxy and pyridinylmethyl groups can enhance the compound’s binding affinity and specificity for certain targets, such as bacterial enzymes or cancer cell receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide derivatives reported in the literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological relevance:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Key Functional Differences
4-(2-Methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide (Target) 2-Methoxyphenoxy, pyridin-2-ylmethyl ~415.45* Not reported Contains a methoxyphenoxy group; lacks triazine or heterocyclic fusion common in analogues.
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-sulfonamide () Diethylamino-triazine, morpholine ~498.56 240–243 Triazine core enhances rigidity; morpholine improves solubility .
4-{[4-(Diethylamino)-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-sulfonamide () Diethylamino-triazine, 3-methylphenyl ~517.59 Not reported Bulky aryl substituents may reduce membrane permeability compared to target compound .
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () Bromo-pyrimidine, piperidine ~548.43 Not reported Pyrimidine-thioether linkage introduces steric hindrance and redox sensitivity .
4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide () Thiazolidinone, dimethyl, pyridinylethyl ~421.52 Not reported Thiazolidinone moiety adds hydrogen-bonding capacity; dimethyl groups increase lipophilicity .

*Calculated based on molecular formula.

Key Observations

Substituent Impact on Solubility: The target compound’s 2-methoxyphenoxy group confers moderate lipophilicity, while analogues with morpholine () or hydrophilic triazine cores exhibit improved aqueous solubility . Bulky substituents (e.g., 3-methylphenyl in ) may reduce solubility but enhance target specificity .

Biological Activity Trends: Sulfonamide-triazine hybrids () show enhanced enzyme inhibition due to triazine’s electron-deficient nature, which facilitates interactions with catalytic residues .

Synthetic Complexity :

  • The target compound’s synthesis likely involves fewer steps than triazine-containing derivatives (e.g., ), which require multi-step nucleophilic substitutions on triazine .

Contradictions and Limitations

  • Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence, limiting activity comparisons.

Biological Activity

4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against cancer cells and other biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Sulfonamide Group : Known for its role in enzyme inhibition.
  • Methoxyphenoxy Moiety : Enhances lipophilicity and biological activity.
  • Pyridinylmethyl Group : Contributes to binding affinity with biological targets.

The IUPAC name is 4-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)benzenesulfonamide , and its chemical formula is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S with a molecular weight of 358.42 g/mol.

The mechanism of action involves the interaction of the sulfonamide group with specific enzymes, leading to inhibition of their activity. The binding occurs at the active site, where the compound can disrupt normal enzymatic functions. This characteristic makes it a candidate for targeting various diseases, particularly cancers.

Anticancer Activity

Recent studies have indicated promising anticancer properties of this compound:

  • Inhibition of Melanoma Cell Lines :
    • A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on melanoma cell lines UACC-62 and M14, with IC50 values around 1.85 μM and 1.76 μM respectively .
    • The presence of specific substituents in the structure was linked to enhanced activity against BRAF V600E mutant melanoma cells, a common target in melanoma therapy.
  • Cell Cycle Arrest :
    • The compound has been shown to induce cell cycle arrest in the G2/M phase, suggesting mechanisms that may involve disruption of microtubule dynamics .
  • Comparative Efficacy :
    • In comparative studies, compounds with similar structures were assessed for their ability to inhibit cancer cell proliferation, with some showing IC50 values as low as 0.021 μM against B16F10 melanoma cells, indicating high potency .

Enzyme Inhibition

The sulfonamide moiety is particularly noted for its ability to inhibit carbonic anhydrase (CA) and other enzymes:

  • Carbonic Anhydrase Inhibition : This compound has been evaluated for its potential as a CA inhibitor, which is relevant in treating conditions like glaucoma and edema.

Case Study 1: Melanoma Treatment

In an in vitro study involving various melanoma cell lines, derivatives of this compound showed a range of IC50 values indicating their effectiveness against tumor growth. For instance, one derivative demonstrated complete inhibition at a concentration of 10 µM in UACC-62 cells .

Case Study 2: Enzyme Interaction

Research focused on enzyme assays showed that the compound effectively inhibited enzyme activity related to metabolic pathways in cancer cells. The binding affinity was enhanced due to the structural features that promote interaction with the active sites of target enzymes .

Data Summary

Biological ActivityCell LineIC50 (µM)Notes
Anticancer ActivityUACC-621.85Complete inhibition at 10 µM
Anticancer ActivityM141.76Significant growth inhibition
Enzyme InhibitionCAVariesPotential therapeutic applications

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example, similar sulfonamide-triazine hybrids are synthesized by reacting chlorinated intermediates with amines (e.g., benzylamine or morpholine) in DMF under controlled temperatures (e.g., 254–256°C) to achieve high yields (82–87%) . Key steps include purification via column chromatography and characterization by FTIR and melting point analysis.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Essential techniques include:

  • FTIR : To confirm functional groups (e.g., sulfonamide S=O stretching at ~1388 cm⁻¹, aromatic C=C at ~1500 cm⁻¹) .
  • NMR (¹H/¹³C) : For structural elucidation of aromatic protons and methyl/methoxy groups.
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For definitive structural confirmation, often using SHELX programs for refinement .

Q. How is the purity of the compound validated in synthetic workflows?

Purity is assessed via HPLC (e.g., >98% purity thresholds) and melting point consistency. For example, analogs like ABT-751 derivatives are validated using reversed-phase HPLC with UV detection, ensuring no unreacted intermediates remain .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in X-ray data (e.g., thermal motion, twinning) are addressed using SHELXL’s robust refinement tools. For instance, high-resolution data can refine anisotropic displacement parameters, while twin refinement algorithms resolve overlapping reflections in problematic crystals . Validation tools like PLATON or CCDC’s Mercury ensure geometric accuracy .

Q. How can molecular docking studies predict the compound’s biological targets?

Computational docking (e.g., AutoDock Vina, Glide) uses crystal structures of target proteins (e.g., TRPM8 channels or tubulin) to model binding interactions. For example, analogs with pyridinylmethyl groups show enhanced affinity for ion channels due to π-π stacking and hydrogen bonding with active site residues . Free energy calculations (MM-GBSA) further validate binding modes .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?

  • Plasma stability assays : RP-HPLC quantifies degradation rates under physiological conditions .
  • Caco-2 permeability tests : Evaluate intestinal absorption potential.
  • Microsomal stability : Liver microsomes measure metabolic resistance, critical for optimizing half-life .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-activity relationship (SAR) studies systematically alter substituents (e.g., methoxy vs. hydroxy groups) and evaluate effects on potency. For instance, replacing the pyridinylmethyl group with bulkier moieties in analogs reduced antimicrobial activity by ~40%, suggesting steric hindrance limits target binding .

Data Analysis and Optimization

Q. What statistical approaches are used to validate biological assay reproducibility?

Data are analyzed using ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare treatment groups. Significance thresholds (p < 0.05) and error bars (SEM) ensure robustness, as seen in antitumor studies of sulfonamide derivatives . Outliers are identified via Grubbs’ test or Q-test.

Q. How can conflicting results in enzymatic inhibition assays be resolved?

Contradictions (e.g., IC₅₀ variability) may arise from assay conditions (pH, temperature) or enzyme sources. Replicating assays under standardized protocols (e.g., pre-incubation times, buffer systems) and using positive controls (e.g., known inhibitors) improves reliability .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful removal via rotary evaporation.
  • Catalyst screening : Pd/C or CuI improves coupling efficiency in Suzuki reactions.
  • Process automation : Continuous flow reactors minimize side reactions, achieving >90% yield in scaled sulfonamide syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.